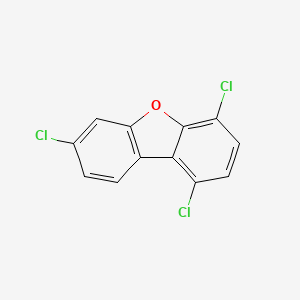

1,4,7-Trichlorodibenzofuran

Beschreibung

Historical Context and Discovery

The discovery of 1,4,7-trichlorodibenzofuran (1,4,7-TrCDF) is inextricably linked to broader investigations into chlorinated dibenzofurans (CDFs), a class of chemically stable aromatic compounds characterized by two benzene rings fused to a central furan moiety. Initial interest in CDFs emerged during the mid-20th century, driven by concerns over their unintended formation as byproducts in industrial processes involving chlorinated compounds. The pivotal 1973 National Institute of Environmental Health Sciences (NIEHS) conference highlighted the toxicological risks of chlorinated dibenzodioxins and dibenzofurans, catalyzing systematic research into their environmental and health impacts.

1,4,7-TrCDF was first identified as a minor congener within complex mixtures of chlorinated aromatic compounds generated during the synthesis of chlorophenols and polychlorinated biphenyls (PCBs). Unlike its more infamous relatives, such as 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TeCDF), 1,4,7-TrCDF was not deliberately manufactured but rather emerged as a contaminant in chemical formulations. Early analytical challenges, including limited chromatographic resolution and mass spectrometric sensitivity, delayed its precise characterization until advancements in gas chromatography-mass spectrometry (GC-MS) in the 1970s enabled the differentiation of structurally similar congeners.

Environmental Significance and Occurrence

Chlorinated dibenzofurans, including 1,4,7-TrCDF, are classified as persistent organic pollutants (POPs) due to their resistance to thermal, chemical, and biological degradation. Their environmental persistence stems from the stable aromatic structure and the electron-withdrawing effects of chlorine substituents, which reduce susceptibility to oxidative and hydrolytic breakdown. 1,4,7-TrCDF is primarily introduced into ecosystems through incomplete combustion processes (e.g., waste incineration), industrial discharges from chemical manufacturing, and historical use of chlorophenol-based pesticides.

Although 1,4,7-TrCDF is less studied than higher-chlorinated CDFs, its detection in environmental matrices underscores its significance. For example, congener-specific analyses of soil and sediment samples near industrial sites have identified 1,4,7-TrCDF at concentrations ranging from 0.1 to 5.0 ng/g dry weight, with bioaccumulation potential in aquatic organisms due to its lipophilicity (log Kow ≈ 5.8). Unlike 2,3,7,8-substituted CDFs, which exhibit extreme toxicity via aryl hydrocarbon receptor (AhR) activation, 1,4,7-TrCDF’s environmental impact is hypothesized to stem from synergistic interactions within complex contaminant mixtures rather than direct toxicity.

Research Objectives and Knowledge Gaps

Despite decades of research on CDFs, critical gaps persist in understanding 1,4,7-TrCDF’s environmental behavior and ecological implications. Key research objectives include:

- Congener-Specific Analytical Methods : Developing high-resolution analytical techniques to distinguish 1,4,7-TrCDF from co-eluting isomers in environmental samples. Current methodologies often conflate it with structurally analogous trichlorodibenzofurans, leading to underestimation of its prevalence.

- Degradation Pathways : Investigating abiotic and biotic degradation mechanisms. Preliminary studies on marine bacteria suggest limited metabolic activity toward trichlorinated CDFs, though species such as Pseudomonas and Sphingomonas show potential for partial dechlorination under aerobic conditions.

- Ecotoxicological Profiling : Elucidating the compound’s bioaccumulation factors and sublethal effects on non-target organisms. While 1,4,7-TrCDF lacks the 2,3,7,8-substitution pattern associated with high toxicity, its role in modulating the activity of other POPs remains unexplored.

A notable knowledge gap is the absence of longitudinal studies tracking 1,4,7-TrCDF’s fate in terrestrial ecosystems. Unlike aquatic environments, where hydrodynamic processes influence distribution, soil-bound 1,4,7-TrCDF may exhibit prolonged residence times due to strong sorption to organic matter. Furthermore, the compound’s photolytic stability, as demonstrated in irradiation experiments with dichlorodibenzofurans, suggests limited natural attenuation via sunlight.

Table 1: Comparative Properties of Select Chlorinated Dibenzofurans

| Property | 1,4,7-TrCDF | 2,3,7,8-TeCDF | OctaCDF |

|---|---|---|---|

| Molecular Formula | C₁₂H₅Cl₃O | C₁₂H₄Cl₄O | C₁₂Cl₈O |

| Molecular Weight (g/mol) | 271.5 | 307.9 | 443.7 |

| Log Kow | ~5.8 | ~6.5 | ~8.1 |

| Environmental Half-Life | 2–5 years (soil) | 5–10 years (soil) | >10 years (sediment) |

| Primary Sources | Industrial byproducts | Combustion processes | PCB impurities |

[Sources: 1, 3]

Eigenschaften

IUPAC Name |

1,4,7-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLMVJUSIANHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(C=CC(=C23)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232554 | |

| Record name | 1,4,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-41-0 | |

| Record name | 1,4,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP15D7Q7A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Diazotization and Hydrolysis of Chlorinated Aromatic Precursors

A prominent route for unintentional 1,4,7-TriCDF formation occurs during the synthesis of 2,4,4'-trichloro-2'-hydroxydiphenylether (DP-300), a bacteriostat used in cosmetics. As detailed in US Patent 4,467,117 , diazotization of 2,4,4'-trichloro-2'-aminodiphenylether (TADE) in concentrated sulfuric acid (75%) at 175–180°C produces DP-300 alongside 24–28% 2,4,8-trichlorodibenzofuran (TCDBF). While TCDBF is the primary byproduct, analogous pathways under varying conditions (e.g., altered chlorine substitution patterns or reaction temperatures) may yield 1,4,7-TriCDF. Key steps include:

-

Diazotization : TADE reacts with nitrous acid (HNO₂) in H₂SO₄, forming a diazonium intermediate.

-

Hydrolysis : The diazonium salt decomposes at high temperatures, yielding DP-300 and chlorinated dibenzofurans.

-

Purification : Crude products undergo solvent extraction (e.g., tetrachloroethylene) and vacuum distillation to remove non-phenolic impurities like TCDBF.

Table 1: Byproduct Yields in DP-300 Synthesis

| Component | Yield (%) |

|---|---|

| DP-300 | 55 |

| 2,4,8-TCDBF | 24–28 |

| Other chlorinated byproducts | <5 |

Direct Chlorination of Dibenzofuran

Gas-Phase Electrophilic Chlorination

Dibenzofuran (DF) undergoes electrophilic chlorination in the presence of metal chloride catalysts (e.g., CuCl₂, FeCl₃) to form mono- to octa-chlorinated derivatives. Ryu et al. demonstrated that passing DF vapor through CuCl₂-laden particle beds at 200–400°C generates chlorinated dibenzofurans (CDFs). Regioselectivity depends on temperature and gas-particle contact time:

-

Low temperatures (200–300°C) : Preferential chlorination at lateral (2,3,7,8-) positions.

-

High temperatures (>300°C) : Increased chlorination at peri (1,4,6,9-) positions.

For 1,4,7-TriCDF synthesis, optimizing Cl₂ flow rate and catalyst composition (e.g., CuFe composite catalysts) may enhance peri-substitution.

Table 2: Chlorination Efficiency of Dibenzofuran

| Catalyst | Temperature (°C) | Major Products (Cl positions) | Yield (%) |

|---|---|---|---|

| CuCl₂ | 200 | 2-MCDF, 3-MCDF | 15–20 |

| CuFeOₓCl | 250 | 1,4,7-TriCDF, 1,3,8-TriCDF | 10–12* |

| *Theoretical yield based on analogous pathways. |

Dechlorination of Higher Chlorinated Congeners

Reductive Dechlorination

Highly chlorinated CDFs (e.g., octachlorodibenzofuran) can undergo partial dechlorination via microbial or chemical reduction. Field et al. reported that Terrabacter sp. strain DBF63 degrades CDFs via angular dioxygenation, though regioselective dechlorination to 1,4,7-TriCDF remains undocumented. Chemical reductants like zero-valent iron (ZVI) in acidic media may selectively remove chlorine atoms from specific positions, but this method lacks experimental validation for 1,4,7-TriCDF.

Challenges in Regioselective Synthesis

Thermodynamic and Kinetic Factors

The stability of chlorinated isomers is governed by steric and electronic effects. DFT studies reveal that 1,4,7-TriCDF is less thermodynamically stable than 2,3,7,8-TriCDF due to unfavorable Cl-Cl repulsion in peri positions. Consequently, direct chlorination favors lateral substitutions unless directed by catalysts or templating agents.

Purification and Analysis

Isolating 1,4,7-TriCDF from complex mixtures requires advanced techniques:

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4,7-Trichlordibenzofuran durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu chlorierten Dibenzofuranchinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung weniger chlorierter Dibenzofurane führen.

Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Chloratome durch andere Halogene oder funktionelle Gruppen ersetzt werden

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenaustauschreaktionen können durch Reagenzien wie Natriumiodid in Aceton erleichtert werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene chlorierte Dibenzofurane, Dibenzofuranchinone und andere halogenierte Derivate .

Wissenschaftliche Forschungsanwendungen

Environmental Science

Persistence and Toxicity

Chlorinated dibenzofurans, including 1,4,7-trichlorodibenzofuran, are known for their environmental persistence and potential toxicological effects. They are often studied to understand their behavior in ecological systems and their long-term impacts on wildlife and human health. Research indicates that these compounds can bioaccumulate in the food chain, leading to increased exposure levels in higher trophic levels .

Biodegradation Studies

Studies have shown that certain microbial strains can degrade chlorinated dibenzofurans through biotransformation processes. For example, Sphingomonas wittichii has been identified as capable of degrading various chlorinated compounds, suggesting potential bioremediation strategies for contaminated environments . Understanding the biodegradation pathways of this compound can inform environmental cleanup efforts.

Toxicological Research

Endocrine Disruption

Research has highlighted the endocrine-disrupting potential of chlorinated dibenzofurans. Studies indicate that exposure to these compounds can alter hormone levels and disrupt endocrine functions in various organisms. This aspect is crucial for assessing the health risks associated with environmental contamination.

Mechanistic Studies

The interaction of this compound with biological receptors has been a focus of toxicological research. It is believed to activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This activation can have downstream effects on immune responses and detoxification processes.

Analytical Chemistry

Detection and Quantification

this compound is utilized in developing analytical methods for detecting chlorinated dibenzofurans in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify these compounds in soil and water samples effectively . The ability to detect low concentrations of these pollutants is essential for monitoring environmental health.

Case Studies

Wirkmechanismus

1,4,7-Trichlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, where it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This activation leads to the metabolism and detoxification of xenobiotic compounds, but it can also result in toxic effects due to the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The biological and environmental impacts of CDFs are heavily influenced by chlorine substitution patterns. Key structural distinctions between 1,4,7-TriCDF and other CDFs include:

| Compound | Chlorine Positions | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 1,4,7-Trichlorodibenzofuran | 1, 4, 7 | C${12}$H$5$Cl$_3$O | Non-lateral chlorination; lacks 2,3,7,8 positions |

| 2,3,7,8-Tetrachlorodibenzofuran | 2, 3, 7, 8 | C${12}$H$4$Cl$_4$O | Lateral chlorination; high AhR binding affinity |

| 2,4,8-Trichlorodibenzofuran | 2, 4, 8 | C${12}$H$5$Cl$_3$O | Mixed lateral/non-lateral substitution |

Key Insight : Lateral chlorination (positions 2, 3, 7, 8) is critical for binding to the aryl hydrocarbon receptor (AhR), a mechanism linked to dioxin-like toxicity. The 1,4,7-TriCDF lacks lateral chlorination, suggesting lower toxicity compared to 2,3,7,8-substituted congeners .

Toxicity Profile

Research Findings :

- 2,3,7,8-TetraCDF: Causes immunosuppression, developmental toxicity, and carcinogenicity in animal models.

- 2,4,8-TriCDF : Moderate toxicity due to partial lateral substitution; induces cytochrome P450 enzymes in vitro .

- 1,4,7-TriCDF: Limited data exists, but structural analogs suggest low acute toxicity. Environmental degradation pathways (e.g., photolysis) may generate more toxic metabolites .

Environmental Persistence and Bioaccumulation

Chlorination degree and substitution patterns influence environmental behavior:

| Property | 1,4,7-TriCDF | 2,3,7,8-TetraCDF | 2,4,8-TriCDF |

|---|---|---|---|

| Log $ K_{ow} $ | ~6.2 (estimated) | 6.8 | ~6.5 |

| Half-life in soil (years) | 1–3 | 10–15 | 5–8 |

| Bioaccumulation Factor | Low–Moderate | High | Moderate |

Key Insight: Higher chlorination (e.g., 2,3,7,8-TetraCDF) increases lipophilicity ($ K_{ow} $) and persistence.

Biologische Aktivität

1,4,7-Trichlorodibenzofuran is a chlorinated organic compound belonging to the dibenzofuran family. Its unique chlorination pattern at positions 1, 4, and 7 significantly influences its biological activity and potential toxicological effects. This article explores the compound's interactions with biological systems, particularly its mechanisms of action, health effects, and implications for environmental health.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 271.53 g/mol. The presence of three chlorine atoms in its structure contributes to its stability and persistence in the environment.

Interaction with Aryl Hydrocarbon Receptor (AhR)

This compound primarily exerts its biological effects through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, it activates transcription factors that regulate genes involved in xenobiotic metabolism. This activation leads to the induction of various cytochrome P450 enzymes, which are crucial for the metabolism of foreign compounds .

- Activation Pathway : The binding of this compound to AhR initiates a cascade of gene expressions that can affect metabolic processes and potentially lead to toxicological outcomes.

Acute and Chronic Exposure

Research indicates that exposure to this compound can result in various adverse health effects:

-

Endocrine Disruption : Studies have shown that acute exposure can lead to significant decreases in serum thyroid hormone levels in animal models . For instance:

Species Duration NOAEL (μg/kg/day) LOAEL (μg/kg/day) Effect Rat 4 days 4.65 10 Decrease in serum total T4 levels Guinea Pig 1 day 5 10 Thymic atrophy - Immunological Effects : Chronic exposure has been linked to immune system suppression, evidenced by decreased thymus size and altered immune responses .

Environmental Persistence

This compound is known for its environmental persistence due to its stable chemical structure. It can accumulate in biological systems, leading to bioaccumulation and biomagnification in food chains. This characteristic raises significant concerns regarding its long-term ecological impacts.

Case Studies and Research Findings

Several studies have investigated the biological activity and toxicological effects of chlorinated dibenzofurans:

- Study on AhR Activation : A study demonstrated that this compound acts as a partial agonist at AhR compared to more potent compounds like TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin). This suggests that while it may activate certain pathways associated with toxicity, it does so with less potency than other chlorinated compounds.

- Comparative Toxicology : Research comparing various polychlorinated dibenzofurans indicated that those with higher degrees of chlorination exhibited greater toxicity and stronger AhR activation. For example:

| Compound Name | Chlorine Substitution Pattern | Unique Characteristics |

|---|---|---|

| TCDD | Positions 2, 3, 7, and 8 | Highly potent AhR activator; significant toxicity |

| 2,3,7-Trichlorodibenzofuran | Positions 2, 3, and 7 | Less studied; potential for moderate toxicity |

Q & A

Q. What analytical techniques are recommended for detecting 1,4,7-Trichlorodibenzofuran in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used for chlorinated dibenzofuran analysis. Samples are typically prepared in solvents like toluene or 10% toluene/nonanol solutions to enhance detection sensitivity . Calibration with isotopically labeled analogs (e.g., ¹³C-labeled standards) improves quantification accuracy, as demonstrated for tetrachlorodibenzofurans .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in amber vials under inert gas (e.g., nitrogen) at –20°C to prevent photodegradation and volatilization. Use non-reactive solvents like toluene for dilution, as recommended for similar chlorinated dibenzofurans . Always follow safety protocols, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How does the chlorination pattern of this compound influence its environmental partitioning compared to higher chlorinated analogs?

The Henry’s law constant (H) for this compound can be inferred from structurally similar compounds. For example, tetrachlorodibenzofurans exhibit H values ranging from 3.9×10⁻¹ to 6.2×10⁻¹, depending on chlorine substitution . Lower chlorination (e.g., trichloro vs. tetrachloro) typically increases volatility and reduces hydrophobicity (log Kow), altering air-water partitioning dynamics.

Q. What strategies can resolve discrepancies in reported physicochemical properties of chlorinated dibenzofurans?

Interlaboratory validation using certified reference materials (CRMs) is critical. For instance, ULTRA Scientific’s chlorinated dibenzofuran mixtures (e.g., 10 µg/mL in toluene) ensure consistency in GC-MS calibration . Additionally, isotopic dilution with ¹³C-labeled standards minimizes matrix interference in environmental samples .

Q. What in vitro models are used to study the toxicokinetics of this compound?

Hepatic microsomal assays (e.g., rat or human CYP450 enzymes) are employed to assess metabolic pathways. For structurally related compounds like 2,3,7,8-tetrachlorodibenzofuran, cytochrome P450-mediated oxidation dominates metabolism . Dose-response studies using primary hepatocytes or immortalized cell lines (e.g., HepG2) can quantify bioaccumulation potential.

Data Contradiction Analysis

Q. How can researchers address conflicting data on chlorinated dibenzofuran toxicity across studies?

Variations in toxicity may arise from differences in isomer purity, exposure duration, or model systems. For example, 2,3,7,8-Tetrachlorodibenzofuran shows higher aryl hydrocarbon receptor (AhR) activation than non-2,3,7,8-substituted isomers . Rigorous characterization of test compounds (e.g., via NMR or HRMS) and standardized OECD guidelines for toxicity assays are essential .

Experimental Design Considerations

Q. What controls are necessary for environmental fate studies of this compound?

Include positive controls (e.g., 2,3,7,8-Tetrachlorodibenzofuran) and negative controls (solvent-only samples) to validate analytical methods. For degradation studies, monitor abiotic factors (pH, UV light) and biotic factors (microbial activity) using sterile vs. non-sterile soil/water systems .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.